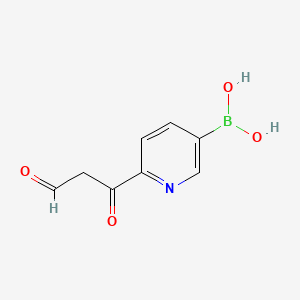![molecular formula C7H7ClN2 B567142 3-氯-6,7-二氢-5H-吡咯并[3,4-b]吡啶 CAS No. 1256813-78-1](/img/structure/B567142.png)
3-氯-6,7-二氢-5H-吡咯并[3,4-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, with a chlorine atom attached to the pyridine ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry and other scientific fields.
科学研究应用
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary target of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neurotransmission.
Mode of Action
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves cyclization reactions One common method is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In industrial settings, the production of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the synthesis process for large-scale production.
化学反应分析
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Similar structure with a bromine atom instead of chlorine.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the halogen substituent.
Pyrrolo[3,4-b]pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity
属性
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJHAAUYSPGGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744794 |
Source


|
| Record name | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-78-1 |
Source


|
| Record name | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B567060.png)
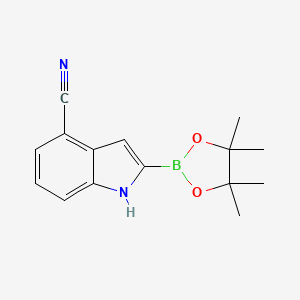
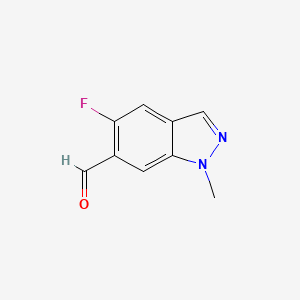

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)
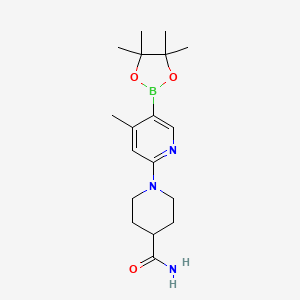
![5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B567073.png)
![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)
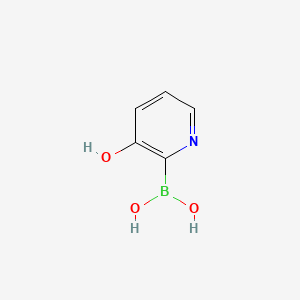
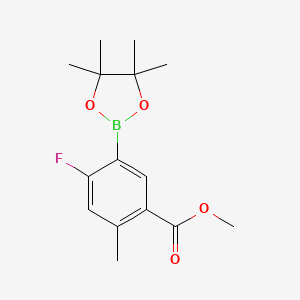
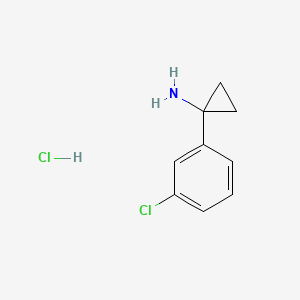
![8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567079.png)
